molecular formula C12H15N3O4 B11950944 Piperidino N-(3-nitrophenyl)carbamate CAS No. 21094-55-3

Piperidino N-(3-nitrophenyl)carbamate

Cat. No.: B11950944
CAS No.: 21094-55-3
M. Wt: 265.26 g/mol
InChI Key: FPKNSIIDHIULRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Piperidino N-(3-nitrophenyl)carbamate is a chemical compound with the molecular formula C12H15N3O4 and a molecular weight of 265.271 g/mol . It is a member of the carbamate family, which are esters of carbamic acid. This compound is known for its unique structure, which includes a piperidine ring and a nitrophenyl group, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Piperidino N-(3-nitrophenyl)carbamate typically involves the reaction of piperidine with 3-nitrophenyl chloroformate. The reaction is carried out in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine. The reaction proceeds at room temperature and yields the desired carbamate product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

Piperidino N-(3-nitrophenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic conditions.

Major Products Formed

    Oxidation: Various nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Substituted carbamates.

Scientific Research Applications

Piperidino N-(3-nitrophenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Piperidino N-(3-nitrophenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The nitrophenyl group can participate in various interactions, including hydrogen bonding and π-π stacking, which contribute to the compound’s overall biological activity .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl carbamate
  • Methyl carbamate
  • Ethyl carbamate

Uniqueness

Piperidino N-(3-nitrophenyl)carbamate is unique due to its combination of a piperidine ring and a nitrophenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

CAS No.

21094-55-3

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

piperidin-1-yl N-(3-nitrophenyl)carbamate

InChI

InChI=1S/C12H15N3O4/c16-12(19-14-7-2-1-3-8-14)13-10-5-4-6-11(9-10)15(17)18/h4-6,9H,1-3,7-8H2,(H,13,16)

InChI Key

FPKNSIIDHIULRJ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)OC(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.